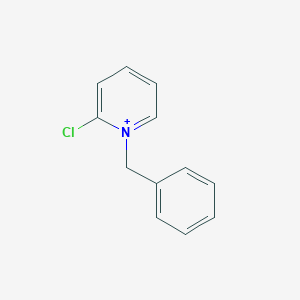
1-Benzyl-2-chloropyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-chloropyridinium, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN+ and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Benzyl-2-chloropyridinium is frequently utilized as a reagent in organic synthesis. Its ability to form stable intermediates makes it valuable for synthesizing complex organic molecules.
Table 1: Applications in Organic Synthesis
Analytical Chemistry
The compound has shown utility in analytical chemistry, particularly in chromatographic methods for determining biological compounds.
Case Study: Chromatographic Method Development
A study demonstrated the use of this compound bromide for the simultaneous determination of thiol compounds such as cysteine and glutathione through derivatization techniques. The optimization of reaction conditions (pH, reagent concentration) significantly improved yield and sensitivity in high-performance liquid chromatography (HPLC) analyses .
Table 2: Analytical Applications
| Application | Methodology | Findings |
|---|---|---|
| Derivatization of Thiols | HPLC-UV method using this compound bromide as a derivatizing agent. | Enhanced detection limits for thiols. |
| Determination of α-Lipoic Acid | Simultaneous reduction and derivatization with this compound bromide. | Effective quantification in plasma samples. |
Corrosion Inhibition
Recent studies have explored the protective effects of this compound halides against acid corrosion of steel. The compound acts as a corrosion inhibitor, providing a protective layer on metal surfaces.
Case Study: Corrosion Protection
Research indicated that this compound halides significantly reduced corrosion rates in acidic environments, demonstrating their potential use in industrial applications where metal protection is critical .
Table 3: Corrosion Inhibition Properties
| Parameter | Value/Description |
|---|---|
| Corrosion Rate Reduction | Up to 90% reduction observed under specific conditions. |
| Mechanism | Forms a protective film on the metal surface, preventing acid attack. |
Biological Applications
Emerging research suggests potential biological applications for this compound, particularly in anticancer therapies.
Case Study: Anticancer Properties
A comparative study highlighted that derivatives of pyridinium compounds exhibited significant anticancer activity against various cancer cell lines, including lung and breast cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 (Lung) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |
Eigenschaften
CAS-Nummer |
13760-92-4 |
|---|---|
Molekularformel |
C12H11ClN+ |
Molekulargewicht |
204.67 g/mol |
IUPAC-Name |
1-benzyl-2-chloropyridin-1-ium |
InChI |
InChI=1S/C12H11ClN/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1 |
InChI-Schlüssel |
AMKSBLQQTYBPGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |
Synonyme |
1-benzyl-2-chloropyridinium BCPB bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















